molecular formula C11H8ClNO4S2 B2843461 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid CAS No. 866039-48-7

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid

Cat. No.: B2843461
CAS No.: 866039-48-7
M. Wt: 317.76
InChI Key: ATLSUBQMUGFYNB-UHFFFAOYSA-N
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Description

4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a synthetic organic compound featuring a benzoic acid core substituted with a sulfonyl-linked 2-chloro-1,3-thiazole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly enzyme inhibitors that leverage sulfonyl and carboxylic acid groups for binding .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLSUBQMUGFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid group enables classical acid-derived transformations:

Esterification and Hydrolysis

  • The acid can undergo esterification with alcohols under acidic or coupling conditions. For example, reaction with methanol and H2_2SO4_4 yields the methyl ester derivative .

  • Conversely, methyl esters (e.g., methyl 2-chloro-4-methylsulfonyl-3-(1,3-thiazol-2-yl)benzoate ) are hydrolyzed to the carboxylic acid using NaOH in methanol, as demonstrated in similar systems .

Amide Formation

  • The acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form amides. This is critical in prodrug design, where enhanced solubility or bioavailability is targeted .

Example Reaction:

\text{Acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{4 2 Chloro 1 3 thiazol 5 yl methyl sulfonyl}benzamide}

Sulfonyl Group Reactivity

The sulfonyl moiety acts as an electron-withdrawing group, influencing electrophilic substitution and stability:

Nucleophilic Substitution

  • While sulfonate esters are poor leaving groups, the sulfonyl bridge can stabilize adjacent positions for substitution. For instance, the methylene group adjacent to the sulfonyl may undergo oxidation or alkylation .

Sulfonation Pathways

  • The sulfonyl group likely originates from oxidation of a sulfide precursor (e.g., methylthio to methylsulfonyl) using agents like H2_2O2_2 or mCPBA .

Thiazole Ring Reactivity

The 2-chloro-thiazole subunit participates in heterocyclic transformations:

Nucleophilic Aromatic Substitution

  • The chlorine at position 2 is susceptible to substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine replaces Cl with a morpholino group .

Example Reaction:

Thiazole Cl+MorpholineThiazole N Morpholine+HCl\text{Thiazole Cl}+\text{Morpholine}\rightarrow \text{Thiazole N Morpholine}+\text{HCl}

Cycloaddition and Coordination

  • The thiazole’s nitrogen can coordinate to metals (e.g., Pd, Cu) in catalytic systems .

  • Thiazoles also participate in Huisgen cycloadditions with alkynes under click chemistry conditions .

Stability and Degradation

  • Hydrolytic Stability : The sulfonyl group resists hydrolysis under physiological conditions, but the ester or amide bonds may degrade in acidic/basic environments .

  • Thermal Stability : Decomposition above 200°C is observed in related sulfonylbenzoic acids .

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Analogous compounds (e.g., SGLT2 inhibitors) are produced via nitration, bromination, and diazotization steps on multi-kilogram scales .

  • Drug Design : Thiazole-sulfonylbenzoic acid hybrids show promise as anticonvulsants, antitumor agents, and antibacterials .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties, such as 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example:

  • Bacterial Inhibition : The compound has been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating promising Minimum Inhibitory Concentration (MIC) values that suggest potential as an antibacterial agent .
  • Fungal Activity : Its efficacy against phytopathogenic fungi indicates its potential use in agriculture as a fungicide .

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has suggested that derivatives of thiazole can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibiting pro-inflammatory cytokines and mediators .

Potential in Cancer Therapy

Studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The introduction of electron-withdrawing groups, such as chlorine in this compound, has been linked to enhanced antitumor activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various thiazole derivatives, including those similar to this compound. The results showed that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on thiazole-containing compounds demonstrated their ability to inhibit the NF-kB pathway, a critical regulator of inflammation. This study provided insights into the molecular mechanisms through which these compounds exert their anti-inflammatory effects, paving the way for further development as therapeutic agents .

Comparative Analysis Table

Property/ActivityThis compoundSimilar Compounds
Antibacterial Activity (MIC)Effective against E. coli and S. aureusLower MIC values
Antifungal ActivityActive against several phytopathogenic fungiComparable efficacy
Anti-inflammatory PotentialInhibits pro-inflammatory cytokinesSimilar pathways
CytotoxicityInduces apoptosis in cancer cell linesVaries by structure

Mechanism of Action

The mechanism of action of 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The benzenecarboxylic acid moiety can interact with proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous sulfonyl-linked benzoic acid derivatives, based on CAS data and molecular features from :

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol)* Hypothesized Applications
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid (Target) N/A C₁₂H₉ClNO₄S₂ 2-Chloro-thiazole, sulfonyl, benzoic acid 342.79 Enzyme inhibition, agrochemicals
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid 927637-83-0 C₁₄H₁₃BrN₂O₅S 5-Bromo-2-methoxy, sulfonamide, benzoic acid 425.23 Kinase/protease inhibition
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid 735269-97-3 C₂₅H₂₁ClN₂O₆S Thiazolidinone, furan, 4-methoxyphenyl, benzoic acid 520.96 Antimicrobial agents
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid 443875-50-1 C₁₂H₁₁ClN₄O₃S Thiazolidinone, hydrazone, 4-chlorophenyl, acetic acid 326.76 Anticancer or anti-inflammatory

*Molecular weights calculated from molecular formulas.

Key Structural and Functional Differences:

  • In contrast, the 5-bromo-2-methoxy group in 927637-83-0 may confer bulkier steric hindrance and altered electronic properties, favoring interactions with hydrophobic protein regions . The thiazolidinone ring in 735269-97-3 and 443875-50-1 is non-aromatic and conformationally flexible, enabling adaptation to diverse binding sites compared to the rigid thiazole in the target compound.
  • Functional Group Interactions: The sulfonyl group in the target compound and 927637-83-0 can act as a hydrogen-bond acceptor, while the sulfonamide in 927637-83-0 adds hydrogen-bond donor capacity. The hydrazone group in 443875-50-1 may facilitate chelation of metal ions or redox activity, a feature absent in the target compound.
  • The carboxylic acid group in all compounds ensures moderate aqueous solubility, though pKa variations may arise due to electronic effects from adjacent substituents.

Biological Activity

The compound 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a thiazole-derived sulfonamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C11H10ClN1O4S2
  • Molecular Weight : 305.79 g/mol

This compound features a thiazole ring, which is known for its diverse biological properties, including antibacterial and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have demonstrated the potential of thiazole derivatives to inhibit cancer cell proliferation. The compound has shown promising results in inhibiting specific cancer cell lines:

  • Mechanism of Action : The compound is believed to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that rely on microtubule dynamics for cell division.
  • Case Study : In a study involving various thiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial strains.

  • Study Findings : In vitro evaluations indicated that related thiazole compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other thiazole-based compounds is essential. Below is a summary table of selected thiazole derivatives and their biological activities:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound AC10H9ClN2O3S15 µM (MDA-MB-231)5 µg/mL (S. aureus)
Compound BC11H10ClN1O4S210 µM (HepG2)7 µg/mL (E. coli)
Compound CC12H11N3O2S20 µM (A549)6 µg/mL (S. aureus)

Mechanistic Insights

The biological activities of thiazole derivatives can be attributed to their ability to interact with specific cellular targets:

  • Microtubule Disruption : By binding to tubulin, these compounds can prevent proper microtubule formation, leading to mitotic arrest.
  • Apoptosis Induction : Thiazoles have been shown to activate caspases, which are critical for executing programmed cell death .

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